N-Boc-2-fluorocyclohexylamine
Description
Contextual Significance of Fluorinated Cyclohexylamines in Contemporary Chemical Research
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.com Fluorinated cyclohexylamines, a specific class of these compounds, are of particular interest due to their ability to impart favorable properties such as improved metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.gov The introduction of a fluorine atom can alter the conformation and basicity of the amine, which in turn can lead to more selective interactions with biological targets. mdpi.comresearchgate.net
The unique properties of the carbon-fluorine bond, including its high strength and polarity, contribute to the enhanced stability and altered electronic nature of the molecule. mdpi.com These characteristics are highly desirable in the design of new therapeutic agents and agrochemicals. For instance, fluorinated compounds are integral to the development of drugs targeting neurological disorders and for creating more effective pesticides. chemimpex.comnetascientific.com Research has shown that the strategic placement of fluorine can lead to a significant increase in a compound's biological activity. researchgate.net The growing importance of fluorinated building blocks is underscored by their increasing use in the synthesis of complex, biologically active molecules. researchgate.net
The N-Boc Protecting Group: Principles and Strategic Utility in Amine Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.comfishersci.co.uk Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. researchgate.netorganic-chemistry.org Amines are nucleophilic and basic, necessitating their protection to prevent unwanted side reactions during multi-step syntheses. chemistrysteps.comresearchgate.net The Boc group effectively masks the reactivity of the amine by converting it into a carbamate (B1207046). chemistrysteps.com
The process of introducing the Boc group, known as Boc protection, typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comhighfine.com This reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk
The strategic utility of the Boc group lies in its orthogonality with other protecting groups. numberanalytics.com This means that the Boc group can be selectively removed in the presence of other protecting groups, such as the Fmoc or Cbz groups, allowing for complex and controlled synthetic sequences, particularly in peptide and natural product synthesis. numberanalytics.comnumberanalytics.com The deprotection of the N-Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to regenerate the free amine. fishersci.co.ukchemistrysteps.comhighfine.com This acid-lability is a key feature, as the byproducts of the deprotection are volatile (isobutylene and carbon dioxide), simplifying purification. chemistrysteps.com
Interactive Data Table: Common Conditions for Boc Protection and Deprotection
| Process | Reagents | Solvents | Conditions | Citation |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃, Triethylamine) | Dioxane, Water, Acetonitrile, THF | Room temperature or moderate heat | fishersci.co.uk, highfine.com |
| Deprotection | Strong acids (e.g., Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)) | Dichloromethane (B109758), Ethyl acetate, Water | Room temperature | fishersci.co.uk, highfine.com |
N-Boc-2-fluorocyclohexylamine as a Core Synthetic Intermediate for Complex Molecule Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the creation of fluorinated analogs of biologically active compounds. sigmaaldrich.com The presence of the fluorine atom and the protected amine on the cyclohexyl ring provides a versatile scaffold for further chemical modifications. After the necessary synthetic steps, the Boc group can be easily removed to reveal the amine functionality, which can then participate in a variety of coupling reactions. sigmaaldrich.com
This building block has been utilized in the preparation of fluorinated versions of known drugs, such as the chemotherapeutic agent Lomustine and the mucolytic drug Bromhexine. sigmaaldrich.com The ability to introduce a fluorine atom at a specific position on the cyclohexylamine (B46788) ring allows chemists to fine-tune the properties of the final molecule, potentially leading to improved efficacy and reduced side effects. The use of this compound simplifies the synthetic process for these complex targets, highlighting its importance as a key intermediate in medicinal chemistry and drug discovery. sigmaaldrich.comsmolecule.com
Interactive Data Table: Properties of (±)-cis-N-Boc-2-fluorocyclohexylamine
| Property | Value | Citation |
| CAS Number | 2173014-99-6 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₂₀FNO₂ | sigmaaldrich.com |
| Molecular Weight | 217.28 | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Assay | ≥95% | sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H20FNO2 |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-(2-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
JMBBUHQGZLAHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of N Boc 2 Fluorocyclohexylamine
N-Boc Deprotection Chemistry and Mechanistic Insights
The removal of the N-Boc group is a critical step to unmask the amine functionality for subsequent chemical transformations. This process is most commonly achieved under acidic conditions, though several milder and alternative methods have been developed to accommodate sensitive substrates.
The standard method for N-Boc deprotection involves treatment with a strong protic acid. nih.gov Common reagents include trifluoroacetic acid (TFA), often used as a solution in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate. nih.govresearchgate.net
The mechanism proceeds via protonation of the carbamate (B1207046), which can occur at either the carbonyl oxygen or the nitrogen atom. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine, which is then protonated by the acid medium to form the corresponding ammonium (B1175870) salt. The gaseous byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, are easily removed.
While effective, strong acid-catalyzed deprotection can lead to side reactions, particularly in complex molecules with other acid-sensitive functional groups. Potential side reactions include:
Alkylation: The tert-butyl cation generated during the reaction is an electrophile and can alkylate sensitive nucleophiles present in the substrate or solvent.
Degradation of other protecting groups: Acid-labile protecting groups such as acetals or silyl (B83357) ethers may be cleaved under the reaction conditions.
Epimerization: Chiral centers adjacent to carbonyl groups may be susceptible to racemization.
Elimination: For a substrate like 2-fluorocyclohexylamine, while the C-F bond is generally robust, harsh acidic conditions could potentially promote the elimination of hydrogen fluoride (B91410) (HF), although this is not a commonly reported side reaction under standard deprotection protocols.
The choice of acid and solvent system is crucial to minimize these unwanted reactions. For instance, using HCl in dioxane is often considered a milder alternative to neat TFA.
To avoid the harsh conditions of strong acids, a variety of alternative deprotection methods have been developed. These methodologies are particularly useful for substrates containing acid-sensitive functionalities.
Lewis Acids: A range of Lewis acids can catalyze the cleavage of the N-Boc group. The mechanism is analogous to protic acid catalysis, involving coordination of the Lewis acid to the carbamate followed by fragmentation. These reactions often proceed under milder conditions than with strong protic acids. semanticscholar.org
Thermal Deprotection: The N-Boc group can be removed by heating, often in a high-boiling point solvent like water or trifluoroethanol (TFE). researchgate.net The use of microwave irradiation or continuous flow reactors can significantly accelerate this process. researchgate.net
Neutral or Near-Neutral Conditions: Certain reagents can effect deprotection without the need for strong acids. These methods are highly valued for their chemoselectivity.
The following table summarizes several alternative and mild deprotection methodologies applicable to N-Boc protected amines.
| Methodology | Reagents and Conditions | Key Features |
|---|---|---|
| Lewis Acid Catalysis | ZnBr2 in CH2Cl2; AlCl3 in CH2Cl2; TMSI in CH2Cl2 or CH3CN | Mild conditions, good for substrates with other acid-sensitive groups. Stoichiometric amounts of the Lewis acid are often required. |
| Thermal Cleavage | Heating in solvents such as H2O, TFE, or HFIP; often accelerated by microwave or flow chemistry. | Avoids acidic reagents entirely. High temperatures may not be suitable for all substrates. |
| Neutral Reagents | Oxalyl chloride in methanol; Catalytic iodine (I2) under solvent-free conditions. | Highly chemoselective and mild. Can be performed at room temperature. |
| Solid Acid Catalysts | H-BEA zeolite in a continuous flow reactor using THF as a solvent. | Allows for continuous processing and easy separation of the catalyst. |
Subsequent Chemical Transformations of the Exposed Amine and Fluorinated Cyclohexyl Moiety
Upon successful deprotection of N-Boc-2-fluorocyclohexylamine, the resulting primary amine, 2-fluorocyclohexylamine, serves as a versatile nucleophilic building block. The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect, which is expected to decrease the basicity and nucleophilicity of the amine compared to unsubstituted cyclohexylamine (B46788). This electronic modulation must be considered when designing subsequent reactions.
Key transformations of the exposed amine include:
N-Acylation (Amide Bond Formation): This is one of the most common reactions, forming a stable amide linkage. It is typically achieved by reacting the amine with carboxylic acids (using coupling reagents), acyl chlorides, or anhydrides. luxembourg-bio.comhepatochem.comcommonorganicchemistry.com Given the potentially reduced nucleophilicity of 2-fluorocyclohexylamine, more potent coupling reagents or longer reaction times may be necessary for efficient conversion, especially with sterically hindered or electron-poor carboxylic acids. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in medicinal chemistry.
N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to form tertiary amines can be a significant side reaction. nih.gov
Reductive Amination: A more controlled method for N-alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. organic-chemistry.orgsigmaaldrich.com
The fluorinated cyclohexyl moiety itself is generally stable. The carbon-fluorine bond is strong and not typically reactive under the conditions used for modifying the amine group. However, under forcing conditions with strong bases, elimination of HF to form a cyclohexene (B86901) derivative is a potential, albeit generally undesired, side reaction.
Scaffold Functionalization and Diversification Strategies
The 2-fluorocyclohexylamine scaffold is an attractive core for the development of compound libraries in drug discovery. The incorporation of fluorine can favorably modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa. beilstein-journals.org The rigid, three-dimensional nature of the cyclohexane (B81311) ring also provides a distinct spatial arrangement for substituents compared to flat aromatic systems.
A common strategy for scaffold diversification involves a combinatorial or parallel synthesis approach. nih.gov Starting from the deprotected 2-fluorocyclohexylamine, a library of diverse derivatives can be rapidly generated by reacting it with a collection of varied building blocks.
A typical diversification strategy would proceed as follows:
Deprotection: Removal of the N-Boc group from this compound to yield the core amine scaffold.
Parallel Reaction: The core amine is then reacted with a library of diverse chemical synthons in parallel. For example, an array of carboxylic acids can be used in parallel amide coupling reactions to generate a library of amides.
Purification and Analysis: The resulting products are purified and characterized to create a library of discrete compounds for biological screening.
The table below illustrates a hypothetical diversification strategy based on amide bond formation.
| Core Scaffold | Building Block Class (Example) | Resulting Functional Group | Potential Library Diversity |
|---|---|---|---|
| 2-Fluorocyclohexylamine | Carboxylic Acids (R-COOH) | Amides | Diversity is introduced through the 'R' group of the carboxylic acid (e.g., aromatic, heterocyclic, aliphatic). |
| Sulfonyl Chlorides (R-SO2Cl) | Sulfonamides | Diversity is introduced through the 'R' group of the sulfonyl chloride. | |
| Aldehydes/Ketones (R-CHO/R2C=O) | Secondary Amines (via Reductive Amination) | Diversity is introduced through the 'R' group(s) of the carbonyl compound. |
This strategy allows for the systematic exploration of the chemical space around the 2-fluorocyclohexylamine scaffold, enabling the investigation of structure-activity relationships (SAR) and the optimization of lead compounds in medicinal chemistry programs. chemrxiv.org
Conformational Analysis and Stereochemical Considerations of N Boc 2 Fluorocyclohexylamine
Theoretical Frameworks for Conformational Analysis in Fluorinated Cycles
Computational chemistry provides powerful tools for predicting and understanding the conformational landscapes of molecules like N-Boc-2-fluorocyclohexylamine. These methods allow for the calculation of the geometries and relative energies of different conformers, offering insights that can be difficult to obtain experimentally.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental tools for the accurate conformational analysis of organic molecules. mdpi.comnih.gov DFT calculations solve the electronic structure of a molecule to determine its energy and properties. researchgate.net For fluorinated cyclohexanes, DFT is used to optimize the geometry of various possible conformations (e.g., chair, boat, twist-boat) and calculate their relative energies to identify the most stable structures. d-nb.infomdpi.com
Methods such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly employed to account for electron correlation and dispersion forces, which are critical for accurately modeling non-covalent interactions involving fluorine. researchgate.netphyschemaspects.ru These calculations can elucidate the subtle electronic effects that influence conformational preference, such as hyperconjugation and electrostatic interactions. acs.org By comparing the calculated energies, researchers can predict the equilibrium population of each conformer. auremn.org.br For instance, DFT studies on related fluorinated compounds have successfully predicted unexpected axial preferences for fluorine, challenging classical steric arguments. acs.orgnih.gov
| Computational Method | Application in Conformational Analysis | Common Functionals/Basis Sets |
| Quantum Mechanics (QM) | Provides high-accuracy energy and geometry calculations for molecular conformers. | Not specified in provided text |
| Density Functional Theory (DFT) | Widely used to predict stable conformers, transition states, and reaction mechanisms by approximating the electronic density. mdpi.comnih.gov | B3LYP, M06-2X, CAM-B3LYP / 6-311++G(d,p), LanL2dz researchgate.netd-nb.infomdpi.com |
While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) offers a faster alternative by using classical physics and parameterized force fields to calculate molecular energies. wavefun.com MM is particularly useful for scanning the potential energy surface of larger molecules to identify low-energy conformations that can then be further studied with higher-level DFT methods.
Molecular Dynamics (MD) simulations build upon MM force fields to simulate the movement of atoms and molecules over time, following Newton's laws of motion. youtube.comyoutube.com This technique provides a dynamic picture of conformational changes, allowing researchers to observe ring flips and substituent rotations. scispace.com For a molecule like this compound, MD simulations can reveal the flexibility of the cyclohexane (B81311) ring and the N-Boc group, the time-averaged distribution of conformers, and the influence of solvent on the conformational equilibrium. github.iomdpi.com
Stereoelectronic Effects of Fluorine on Cyclohexane Conformations
The substitution of a hydrogen atom with fluorine introduces significant stereoelectronic effects that can profoundly influence the conformational equilibrium of a cyclohexane ring. While fluorine is only slightly larger than hydrogen, its high electronegativity is a dominant factor. st-andrews.ac.uk
In many monosubstituted cyclohexanes, a substituent prefers the equatorial position to avoid steric strain from 1,3-diaxial interactions. wikipedia.orglibretexts.org However, for fluorine, the energy difference between the axial and equatorial conformers is unusually small. st-andrews.ac.uk This is partly due to the fluorine atom's modest steric demand. More importantly, stereoelectronic interactions can stabilize the axial conformation. These effects include:
Hyperconjugation: An interaction between the filled σ orbital of an anti-periplanar C-H bond and the empty σ* orbital of the C-F bond (σC-H → σ*C-F) can stabilize the axial conformer. researchgate.net
Gauche Effect: In 1,2-disubstituted systems, the tendency for electronegative groups to adopt a gauche rather than an anti conformation can favor conformations where the fluorine is axial relative to another substituent. imperial.ac.uk
Electrostatic Interactions: Recent studies have highlighted the role of nonclassical hydrogen bonds (NCHB), where the axial fluorine acts as a hydrogen bond acceptor for the axial hydrogens at C-3 and C-5 (C-F···H-C). acs.orgnih.gov These attractive electrostatic interactions can provide significant stabilization for the axial conformer, sometimes overriding steric considerations. st-andrews.ac.uk
Interplay between N-Boc Group and Fluorine in Conformational Preferences
In this compound, the conformational preference is determined by the competition between the bulky N-Boc group and the electronegative fluorine atom. The analysis depends on the relative stereochemistry (cis or trans).
trans-N-Boc-2-fluorocyclohexylamine: This isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The N-Boc group has a very large A-value (preference for the equatorial position) due to its significant steric bulk. A diaxial conformation would introduce severe 1,3-diaxial steric strain between the N-Boc group and the axial hydrogens. Therefore, the diequatorial conformer is overwhelmingly favored.
cis-N-Boc-2-fluorocyclohexylamine: The cis isomer exists in an equilibrium between two chair conformations: one with an axial fluorine and an equatorial N-Boc group (Fₐₓ, N-Bocₑq) and the other with an equatorial fluorine and an axial N-Boc group (Fₑq, N-Bocₐₓ).
The Fₑq, N-Bocₐₓ conformer is highly destabilized by the steric clash between the axial N-Boc group and the axial hydrogens at the C-4 and C-6 positions. Conversely, the Fₐₓ, N-Bocₑq conformer places the bulky group in the sterically favored equatorial position. Although this places the fluorine atom in the axial position, this arrangement is stabilized by the stereoelectronic effects discussed previously (e.g., hyperconjugation and C-F···H-C interactions). nih.govresearchgate.net Studies on closely related cis-2-halocyclohexylamines have shown a strong preference for the conformer where the halogen is axial and the amine group is equatorial. researchgate.net This suggests that for the cis isomer of this compound, the equilibrium will be strongly shifted towards the conformation with an axial fluorine and an equatorial N-Boc group.
| Isomer | Conformer | Key Interactions | Predicted Stability |
| trans | diequatorial (e,e) | Gauche interaction between F and N-Boc. | Highly Favored |
| diaxial (a,a) | Severe 1,3-diaxial steric strain from both F and N-Boc. | Highly Disfavored | |
| cis | axial F, equatorial N-Boc (a,e) | Stabilizing σC-H → σ*C-F hyperconjugation; No major steric strain. | Highly Favored |
| equatorial F, axial N-Boc (e,a) | Severe 1,3-diaxial steric strain from N-Boc group. | Highly Disfavored |
Experimental Elucidation of Conformations via Advanced Spectroscopic Techniques
While theoretical calculations provide predictions, experimental validation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying conformational equilibria in solution. auremn.org.brnih.gov
By analyzing the proton (¹H) NMR spectrum, the orientation of the hydrogen atoms, and thus the substituents, can be determined. The key parameter is the vicinal coupling constant (³JHH), which depends on the dihedral angle between the coupled protons, as described by the Karplus equation.
A large coupling constant (typically 8–13 Hz) is observed for anti-periplanar protons, such as those in an axial-axial relationship.
Smaller coupling constants (typically 1–5 Hz) are characteristic of axial-equatorial and equatorial-equatorial relationships.
For this compound, the coupling constants of the proton at C-1 (attached to the N-Boc group) and C-2 (attached to fluorine) would provide direct evidence of their orientation. At room temperature, a conformationally mobile system will show time-averaged coupling constants. However, by recording the spectrum at low temperatures, it is possible to slow down the ring-flip process to the point where the individual conformers can be observed separately. dtic.mil
Furthermore, ¹⁹F NMR and fluorine-carbon coupling constants (JFC) can serve as additional probes for conformational analysis, offering valuable data to complement ¹H NMR and computational studies. nih.govrsc.org The combination of advanced NMR experiments and high-level DFT calculations provides a robust methodology for the comprehensive conformational analysis of fluorinated molecules. nih.gov
Reaction Mechanism Elucidation Studies
Computational and Experimental Approaches to Reaction Mechanism Discovery
The discovery and validation of reaction mechanisms for compounds like N-Boc-2-fluorocyclohexylamine rely on a synergistic relationship between computational modeling and experimental verification. acs.orgnih.gov This dual approach provides a comprehensive understanding, where theoretical calculations can predict pathways and transition states, and experimental data can validate these predictions. acs.orgnih.gov
Computational Approaches: Theoretical chemistry, particularly quantum chemical calculations, serves as a powerful tool for exploring reaction landscapes. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to calculate the structures and energies of reactants, intermediates, transition states, and products. nih.gov These calculations can map out the entire energy profile of a reaction, helping to identify the most likely mechanistic pathway by determining the lowest energy barriers. researchgate.netnih.gov For instance, computational models can investigate the feasibility of different fluorination mechanisms (e.g., S(_N)2 versus single-electron transfer) or analyze the effect of solvents and catalysts on the reaction energetics. nih.govwikipedia.org Noncovalent interaction (NCI) analysis is another computational technique used to visualize and assess attractive and repulsive interactions that stabilize molecular structures, such as hydrogen bonds, which can play a crucial role in reaction mechanisms. acs.orgnih.gov
Experimental Approaches: Experimental studies provide the real-world data necessary to confirm or refute computationally derived hypotheses. Key experimental techniques include:
Kinetics Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvents) can provide crucial insights into the rate-determining step of a mechanism and the molecularity of the reaction. researchgate.net
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to identify reactants, intermediates, and products, confirming the proposed chemical transformations. researchgate.netmdpi.com For example, NMR spectroscopy can be used to establish the stereochemistry of the fluorination product. researchgate.net
Isotopic Labeling: By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), chemists can trace the movement of atoms throughout a reaction, providing definitive evidence for specific bond-making and bond-breaking events.
Radical Probe Experiments: To distinguish between polar (like S(_N)2) and single-electron transfer (SET) mechanisms, radical probes can be used. These are molecules designed to undergo a characteristic rearrangement if a radical intermediate is formed, and the absence of such rearranged products can suggest a non-radical pathway. wikipedia.orgnih.gov
The combination of these computational and experimental methods allows for a detailed and robust elucidation of the complex reaction mechanisms involved in the synthesis of fluorinated organic molecules. acs.orgnih.govresearchgate.net
Mechanistic Pathways of Fluorination Reactions
The introduction of a fluorine atom onto a cyclohexane (B81311) ring can be achieved through either electrophilic or nucleophilic fluorination, each proceeding via distinct mechanistic pathways. The choice of reagent and substrate determines which pathway is followed.
Electrophilic Fluorination: In electrophilic fluorination, a carbon-centered nucleophile attacks an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are commonly used for this purpose. wikipedia.orgrsc.org The precise mechanism of electrophilic fluorination remains a subject of debate, with two primary pathways proposed: an S(_N)2-type mechanism and a single-electron transfer (SET) process. wikipedia.orgresearchgate.net
S(_N)2-type Mechanism: This pathway involves a direct nucleophilic attack of the substrate on the fluorine atom, with the nitrogen-containing group acting as a leaving group. Kinetic studies have provided evidence supporting this mechanism, suggesting a direct attack at the fluorine atom is necessary to account for the observed high reaction rates. researchgate.net
Single-Electron Transfer (SET) Mechanism: This alternative pathway proposes an initial transfer of a single electron from the nucleophilic substrate to the fluorinating reagent, forming a radical cation and a radical anion. nih.gov These intermediates then combine to form the C-F bond. However, radical probe experiments with certain substrates have failed to detect rearranged products, casting some doubt on the universality of the SET mechanism for all electrophilic fluorinations. wikipedia.orgnih.gov
For aromatic compounds, computational studies suggest the SET mechanism is preferred over the S(_N)2 pathway. researchgate.net
Nucleophilic Fluorination: Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). ucla.edu This is a significant synthetic challenge due to the poor nucleophilicity and high basicity of the fluoride ion, which often leads to competing elimination reactions, especially with secondary substrates like a cyclohexyl ring. ucla.edu The typical mechanism for nucleophilic fluorination of aliphatic compounds is the S(_N)2 reaction. rsc.org
S(_N)2 Mechanism: This is a one-step process where the fluoride ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. rsc.org The efficiency of this reaction is highly dependent on the solvent and the nature of the fluoride source. nih.gov Polar aprotic solvents are generally preferred, and the use of crown ethers or phase-transfer catalysts can help to solubilize the fluoride salt and enhance the nucleophilicity of the "naked" fluoride ion. acs.org Computational studies have shown that protic solvents can stabilize the S(_N)2 transition state through hydrogen bonding, which can, in some cases, accelerate the reaction rather than retard it. researchgate.net
Detailed Mechanisms of N-Boc Protection and Deprotection Processes
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and the relative ease of its removal. total-synthesis.comnih.gov
Mechanism of N-Boc Protection: The standard procedure for introducing a Boc group onto an amine involves its reaction with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc(_2)O). total-synthesis.comorganic-chemistry.org The mechanism is a straightforward nucleophilic acyl substitution:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., 2-fluorocyclohexylamine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling a tert-butoxycarbonate anion as a leaving group.
Proton Transfer: A base, which can be another molecule of the starting amine or an added base like triethylamine, removes a proton from the now-positively charged nitrogen atom. total-synthesis.com
Driving Force: The tert-butoxycarbonate leaving group can subsequently break down into carbon dioxide (CO(_2)) and a tert-butoxide anion, which is then protonated to form tert-butanol. The release of gaseous CO(_2) provides a strong thermodynamic driving force for the reaction. total-synthesis.com
Some protocols utilize water-mediated, catalyst-free conditions, where it is proposed that hydrogen bonding between water and the carbonyl oxygen of Boc(_2)O activates the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov
Mechanism of N-Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govcommonorganicchemistry.comfishersci.co.uk The mechanism relies on the stability of the intermediate tert-butyl cation:
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the strong acid. commonorganicchemistry.com
Formation of Tert-Butyl Cation: The protonated carbamate is unstable and fragments. The C-O bond cleaves to release the highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com
Formation of Free Amine: The carbamic acid rapidly decarboxylates, losing CO(_2) to yield the free amine. total-synthesis.comcommonorganicchemistry.com
Final State: Under the acidic conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., an ammonium trifluoroacetate (B77799) salt). commonorganicchemistry.com The released tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com
Transition State Analysis and Energy Barriers
Computational chemistry provides deep insights into reaction mechanisms by characterizing the transition states (TS) and calculating the associated energy barriers (activation energies). researchgate.net This analysis is crucial for understanding reaction rates and selectivity.
For nucleophilic fluorination reactions, a primary concern is the competition between the desired S(_N)2 pathway and the undesired E2 elimination pathway. nih.gov Density functional theory (DFT) calculations can be used to model the transition states for both pathways and determine their respective Gibbs free energies of activation ((\Delta G^\ddagger)). researchgate.netnih.gov The pathway with the lower activation energy will be the kinetically favored one.
Studies on the nucleophilic fluorination of alkyl halides have shown that the choice of solvent and additives can significantly alter the energy barriers. For example, in the fluorination of 2-bromopropane (B125204) with KF and 18-crown-6, the E2 pathway is favored under anhydrous conditions. However, the addition of specific fluorinated alcohols can selectively stabilize the S(_N)2 transition state through hydrogen bonding, lowering its activation energy and thus favoring the substitution product. nih.gov
The table below presents computationally derived Gibbs free energy barriers for the competing S(_N)2 and E2 pathways in the nucleophilic fluorination of 2-bromopropane under different conditions, illustrating how additives can invert chemoselectivity.
For N-Boc deprotection, computational modeling has been used to support a mechanism involving a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. researchgate.net Studies have found a strong correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate, indicating that electronic factors play a key role in determining the energy barrier for the initial fragmentation step. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery: a Building Block Perspective
N-Boc-2-fluorocyclohexylamine as a Chiral Building Block in Drug Synthesis
The demand for enantiomerically pure drugs has grown significantly, as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Chiral building blocks are crucial intermediates in the synthesis of single-enantiomer drugs, allowing for the construction of complex molecules with precise stereochemistry. The synthesis of chiral, fluorine-containing pharmaceuticals is a key area of research, with techniques like asymmetric synthesis being employed to produce pure enantiomers with increased potency and selectivity. ucj.org.uanih.gov
This compound is a valuable chiral building block for several reasons. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled reactions at other sites of the molecule and can be easily removed under acidic conditions. The fluorine atom and the chiral centers on the cyclohexane (B81311) ring provide opportunities for specific interactions with biological targets. The synthesis of derivatives of 2-fluorocyclohexylamine has been documented, highlighting its utility as a building block in medicinal chemistry. For instance, the synthesis of (1S,2S)-2-fluorocyclohexylamine derivatives has been reported, demonstrating the feasibility of preparing enantiomerically pure versions of this scaffold. researchgate.net
Rational Design Principles: Modulating Physicochemical and Biological Properties via Fluorine Incorporation
The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties. These changes are often predictable and can be rationally exploited by medicinal chemists to optimize drug candidates.
Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a strong electron-withdrawing inductive effect. This can significantly influence the acidity and basicity of nearby functional groups. For instance, the pKa of an amine can be lowered by the presence of a vicinal fluorine atom. This modulation of pKa can have a significant impact on a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). A lower pKa for an amine can reduce its basicity, which may be beneficial for improving oral bioavailability and cell membrane permeability.
| Compound | Functional Group | pKa | Reference |
| Cyclohexylamine (B46788) | Amine | 10.66 | PubChem |
| 2-Fluorocyclohexylamine (predicted) | Amine | ~9.5-10 | General effect of fluorine |
This table presents a predicted pKa value for 2-fluorocyclohexylamine based on the known effects of fluorine on the basicity of amines.
| Property | Effect of Fluorine Substitution |
| Lipophilicity (logP) | Generally increases |
| Membrane Permeability | Can be enhanced |
The introduction of fluorine can impose conformational restrictions on a molecule, which can be advantageous for improving its binding affinity and selectivity for a biological target. The gauche effect, where a fluorine atom and a vicinal electronegative atom or group prefer a gauche (60°) dihedral angle, can influence the preferred conformation of a molecule. This conformational control can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target. The judicious placement of fluorine can thus pre-organize a ligand for optimal interaction with its receptor, leading to enhanced potency. nih.gov
Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and low bioavailability. A common strategy to enhance metabolic stability is to block metabolically labile sites with fluorine atoms. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom, the metabolic stability of the drug can be significantly improved, leading to a longer half-life and increased exposure. patsnap.com
| Metabolic Process | Effect of Fluorine Substitution |
| Cytochrome P450 Oxidation | Blocked at the site of fluorination |
| Overall Metabolic Stability | Generally increased |
Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Fluorinated Cyclohexylamines
Scaffold hopping and bioisosteric replacement are important strategies in drug discovery used to identify novel chemical entities with improved properties. nih.gov Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar steric and electronic properties.
Fluorinated cyclohexylamines can be valuable tools in both of these strategies. The replacement of a non-fluorinated cyclohexylamine with a fluorinated analog can be considered a bioisosteric replacement. This substitution can lead to improvements in potency, metabolic stability, and pharmacokinetic properties, as discussed in the previous sections. nih.govctppc.org For example, replacing a hydrogen with a fluorine can increase potency and metabolic stability. patsnap.com
In scaffold hopping, a fluorinated cyclohexylamine ring could be used to replace a different cyclic or acyclic scaffold in a lead compound. This could lead to the discovery of new intellectual property and compounds with improved drug-like properties. The rigid, three-dimensional structure of the fluorinated cyclohexane ring can present substituents in a well-defined spatial orientation, potentially leading to improved interactions with the target protein. While specific, documented examples of scaffold hopping utilizing this compound are not prevalent, the principles of this strategy suggest its potential for generating novel and improved drug candidates.
Synthesis of Pharmacologically Relevant Analogues
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The building block, this compound, offers a versatile platform for the synthesis of a variety of pharmacologically relevant analogues. The presence of a Boc-protected amine allows for controlled deprotection and subsequent derivatization, while the fluorine atom on the cyclohexyl ring can influence the conformation and electronic properties of the final compounds.
Although specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its potential as a synthetic intermediate is significant. The primary amino group, once deprotected, serves as a key handle for the introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening.
One of the most common applications of primary amines in drug discovery is the synthesis of urea and thiourea derivatives. These functional groups are prevalent in a wide range of biologically active molecules due to their ability to form strong hydrogen bonds with protein targets. The reaction of the deprotected 2-fluorocyclohexylamine with various isocyanates or isothiocyanates can yield a series of N-(2-fluorocyclohexyl)ureas and N-(2-fluorocyclohexyl)thioureas. These analogues have the potential to exhibit a range of pharmacological activities, including but not limited to, inhibition of kinases, modulation of ion channels, and interaction with G-protein coupled receptors (GPCRs). The aryl urea moiety, in particular, is a well-known pharmacophore in many kinase inhibitors.
Furthermore, the amine functionality can be acylated to form amides, which are fundamental linkages in numerous drug molecules. Coupling of 2-fluorocyclohexylamine with various carboxylic acids, including those containing heterocyclic or aromatic moieties, can produce a diverse set of amides with potential therapeutic applications. Additionally, the amine can undergo reductive amination with aldehydes or ketones to furnish secondary amines, further expanding the accessible chemical space.
The fluorinated cyclohexyl ring itself is a valuable motif. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved metabolic stability by blocking potential sites of oxidation. Moreover, the conformational preferences of the fluorinated ring can pre-organize the molecule for optimal binding to a biological target.
Below is a data table illustrating the synthesis of potential pharmacologically relevant analogues from this compound. The table includes the reaction type, the resulting analogue, and the potential biological target class based on the incorporated pharmacophore.
| Reaction Type | Reactant | Resulting Analogue | Potential Biological Target Class |
|---|---|---|---|
| Urea Formation | Aryl isocyanate | N-Aryl-N'-(2-fluorocyclohexyl)urea | Kinase Inhibitors, GPCR Modulators |
| Thiourea Formation | Alkyl isothiocyanate | N-Alkyl-N'-(2-fluorocyclohexyl)thiourea | Antimicrobial Agents, Ion Channel Modulators |
| Amide Formation | Heterocyclic carboxylic acid | N-(2-Fluorocyclohexyl)heterocyclic carboxamide | Enzyme Inhibitors, Protease Inhibitors |
| Reductive Amination | Aromatic aldehyde | N-(Arylmethyl)-2-fluorocyclohexylamine | Transporter Inhibitors, GPCR Modulators |
| Sulfonamide Formation | Arylsulfonyl chloride | N-(2-Fluorocyclohexyl)arylsulfonamide | Carbonic Anhydrase Inhibitors, Enzyme Inhibitors |
Advanced Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules, including N-Boc-2-fluorocyclohexylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for initial structural verification. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. For this compound, the presence of the Boc protecting group, the cyclohexane (B81311) ring, and the fluorine substituent all give rise to characteristic signals.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for more complex structural assignments. COSY experiments establish correlations between coupled protons, helping to map out the connectivity within the cyclohexane ring. longdom.org HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹³C signals.
The stereochemistry of this compound, particularly the relative orientation of the fluorine and the N-Boc-amino group on the cyclohexane ring (cis or trans), can be determined using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY detects through-space interactions between protons that are in close proximity, providing crucial information about the molecule's three-dimensional structure. wordpress.com Furthermore, the magnitude of coupling constants, particularly ³J(H,H) and the through-space coupling between protons and the fluorine atom (¹H-¹⁹F coupling), can provide insights into the conformational preferences of the cyclohexane ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Boc (C(CH₃)₃) | ¹H | 1.4 - 1.5 | Singlet, 9H |
| Boc (C(CH₃)₃) | ¹³C | 28 - 29 | - |
| Boc (C=O) | ¹³C | 155 - 156 | - |
| Cyclohexane (CH-N) | ¹H | 3.5 - 4.0 | Multiplet |
| Cyclohexane (CH-F) | ¹H | 4.5 - 5.0 | Multiplet, split by F |
| Cyclohexane (CH₂) | ¹H | 1.2 - 2.2 | Multiplets |
| Cyclohexane (CH-N) | ¹³C | 50 - 55 | - |
| Cyclohexane (CH-F) | ¹³C | 88 - 92 | Large C-F coupling constant |
| Cyclohexane (CH₂) | ¹³C | 20 - 35 | - |
| Amine (NH) | ¹H | 4.5 - 5.5 | Broad singlet |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides clear evidence for the key structural components of the molecule.
The presence of the N-Boc protecting group is readily identified by several characteristic absorption bands. A strong absorption band is typically observed in the region of 1680-1720 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the carbamate (B1207046). researchgate.net The N-H stretching vibration of the secondary amine within the carbamate group gives rise to a moderate absorption band around 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region for aliphatic amines. orgchemboulder.com
The fluorinated cyclohexane ring also contributes to the FTIR spectrum. The C-F stretching vibration typically appears as a strong and distinct band in the region of 1000-1400 cm⁻¹. The exact position of this band can be influenced by the stereochemistry of the fluorine atom (axial vs. equatorial). acs.orgrsc.orgresearchgate.net The C-H stretching vibrations of the cyclohexane ring are observed in the 2850-3000 cm⁻¹ region.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine (Carbamate) | 3300 - 3500 | Medium |
| C-H Stretch | Cyclohexane | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Carbamate (Boc group) | 1680 - 1720 | Strong |
| N-H Bend | Secondary Amine | 1510 - 1550 | Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |
| C-F Stretch | Fluorocyclohexane | 1000 - 1400 | Strong |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a pure sample of this compound, XPS can confirm the presence of carbon, nitrogen, oxygen, and fluorine and provide information about their chemical environments.
High-resolution scans of the C 1s, N 1s, O 1s, and F 1s core levels would reveal peaks at specific binding energies characteristic of the different functional groups in the molecule. The C 1s spectrum can be deconvoluted to identify contributions from the aliphatic carbons of the cyclohexane ring and the Boc group, the carbonyl carbon of the carbamate, and the carbon atom bonded to nitrogen. The N 1s spectrum would show a single peak corresponding to the nitrogen atom in the carbamate linkage. The O 1s spectrum would exhibit components from the carbonyl oxygen and the ether-linked oxygen of the Boc group. The F 1s spectrum would display a single peak confirming the presence of the fluorine substituent. The precise binding energies can be influenced by the local chemical environment of each atom. osti.gov
Table 3: Expected XPS Binding Energies for this compound
| Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H (Cyclohexane, Boc) | ~285.0 |
| C-N | ~286.0 - 286.5 | |
| C-O (Boc) | ~286.5 - 287.0 | |
| N-C=O (Carbamate) | ~288.0 - 289.0 | |
| N 1s | R₂N-C=O (Carbamate) | ~399.0 - 400.0 |
| O 1s | C=O (Carbamate) | ~532.0 - 532.5 |
| C-O-C (Boc) | ~533.0 - 533.5 | |
| F 1s | C-F | ~686.0 - 687.0 |
Other Relevant Spectroscopic Techniques in Chemical Research
Beyond NMR, FTIR, and XPS, other spectroscopic and analytical techniques can provide valuable information in the research of this compound.
Raman Spectroscopy: This technique, which measures the inelastic scattering of monochromatic light, provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR spectroscopy. For this compound, Raman spectroscopy could be particularly useful for observing symmetric vibrations and C-C backbone stretches that may be weak or inactive in the infrared spectrum.
X-ray Crystallography: For crystalline samples of this compound, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic structure. mdpi.com This technique can unambiguously establish the stereochemical relationship between the fluorine and N-Boc-amino substituents, as well as the preferred conformation of the cyclohexane ring in the solid state. This provides definitive structural information that can be correlated with the findings from spectroscopic methods like NMR.
Mass Spectrometry (MS): While not a spectroscopic technique in the traditional sense, mass spectrometry is crucial for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the data obtained from other spectroscopic methods.
Emerging Research Avenues and Future Outlook
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of N-Boc-2-fluorocyclohexylamine is no exception. sciencedaily.com Research is focused on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. dovepress.comnih.gov
Key areas of development include:
Catalyst-Free and Solvent-Free Conditions: Traditional methods for N-Boc protection often rely on catalysts and organic solvents. semanticscholar.org New protocols are being explored that proceed under solvent-free and catalyst-free conditions, significantly reducing the environmental impact. researchgate.netresearchgate.net For instance, methods for the N-tert-butyloxycarbonylation of various amines have been developed using sulfamic acid as a cost-effective and environmentally friendly catalyst under solventless conditions, achieving excellent yields in short reaction times. researchgate.net
Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally benign options like deep eutectic solvents (DESs). researchgate.net DESs are cheaper, more biodegradable, and less toxic than traditional ionic liquids and have been successfully used for the chemoselective N-tert-butyloxycarbonylation of diverse amines. researchgate.net
Mechanochemistry: Mechanochemical synthesis, which uses mechanical energy instead of solvents to drive reactions, offers a powerful green alternative. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines and solid-state aromatic nucleophilic fluorination, suggesting its potential for the synthesis of this compound. mdpi.comrsc.org These methods are often faster, produce high yields, and prevent environmental pollution. mdpi.comrsc.org
Atom Economy: Researchers are designing synthetic pathways with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net For example, a one-pot tandem direct reductive amination/N-Boc protection protocol provides an efficient and selective route to N-Boc protected secondary amines. nih.govnih.gov
These sustainable approaches are not only ecologically responsible but also often lead to more cost-effective and efficient industrial-scale production of this compound. sciencedaily.comeurekalert.org
Integration with Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by predicting reaction outcomes, planning synthetic routes, and optimizing reaction conditions. researchgate.net The application of these computational tools to the synthesis of this compound holds significant promise for accelerating its development and application.
Current and Future Applications of ML in Synthesizing this compound:
| Application Area | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Reaction Prediction | ML models, particularly neural sequence-to-sequence architectures, are trained on vast databases of chemical reactions to predict the products of novel reactant combinations. miragenews.comnih.gov These models can learn the underlying "grammar" of organic chemistry without being explicitly programmed with reaction rules. reddit.com | Predicting the yield and potential byproducts in the fluorination and N-Boc protection steps, allowing chemists to select the most promising reaction conditions before entering the lab. |
| Retrosynthetic Analysis | AI platforms can propose synthetic pathways for a target molecule by recursively breaking it down into simpler, commercially available precursors. nih.govnih.gov This assists chemists in designing efficient and novel synthetic routes. | Generating multiple viable synthetic routes to this compound, potentially uncovering more efficient or sustainable pathways than those currently known. |
| Yield Optimization | Algorithms like "random forests" can analyze multi-dimensional reaction data (e.g., temperature, solvent, catalyst, reactant concentrations) to predict the conditions that will maximize product yield. futurism.com This is a significant advance over traditional one-variable-at-a-time optimization. futurism.com | Rapidly identifying the optimal combination of factors to achieve the highest possible yield, reducing the time and resources spent on experimental optimization. futurism.com |
| Automated Synthesis | The integration of AI-driven synthesis planning with robotic platforms enables the fully automated production of complex molecules. technologynetworks.com The AI designs the route, and a robotic system executes the necessary steps in a continuous flow process. technologynetworks.com | Enabling on-demand, automated synthesis of this compound and its derivatives, facilitating faster screening and development cycles in drug discovery. |
The integration of machine learning is poised to make the synthesis of this compound and other valuable building blocks faster, more efficient, and more predictable. nih.govfuturism.com
Exploration of Novel Reactivity and Catalysis
The presence of a fluorine atom on the cyclohexane (B81311) ring of this compound introduces unique electronic properties that influence its reactivity. Research in this area focuses on understanding these effects and developing novel catalytic systems to control the synthesis and subsequent transformations of the molecule.
One area of active investigation is the potential for unexpected molecular rearrangements during fluorination reactions. Studies on similar fluorinated cyclohexanes have shown that deoxyfluorination reactions can be susceptible to aryl migrations via phenonium ion intermediates, leading to rearranged products. core.ac.uk Understanding and controlling such rearrangements is crucial for the selective synthesis of the desired this compound isomer.
Furthermore, the development of new catalysts is key to improving synthetic efficiency and selectivity. For example, biocatalysis using transaminases has shown the ability to form either cis or trans cyclohexylamines with high diastereoselectivity by controlling kinetic and thermodynamic parameters. acs.org Applying similar enzymatic or chemo-catalytic strategies could provide precise control over the stereochemistry of the fluorine and amine groups in this compound.
Novel catalytic systems are also being developed for the N-Boc protection step. Yttria-zirconia based Lewis acid catalysts, for instance, have proven highly efficient for the t-butoxycarbonylation of a wide range of amines, proceeding through the activation of the Boc anhydride (B1165640). semanticscholar.org
Expanding the Scope of this compound in Complex Molecular Design
This compound is a valuable building block in medicinal chemistry, primarily due to the beneficial effects of incorporating fluorinated cycloalkyl groups into drug candidates. nih.govbohrium.com The introduction of fluorine can enhance metabolic stability, modulate pKa, and improve membrane permeability, all of which are critical parameters in drug design. nih.govresearchgate.netsigmaaldrich.com
The fluorinated cyclohexane motif is found in several marketed drugs, highlighting its importance in creating biologically active compounds. nih.gov this compound serves as a direct precursor for incorporating this valuable scaffold. For example, it has been used in the preparation of fluorinated analogues of the anticancer drug Lomustine and the mucolytic agent Bromhexine. sigmaaldrich.com
The future application of this compound in complex molecular design is expected to grow, driven by the continued demand for novel therapeutics with improved pharmacokinetic profiles. nih.gov Its use as a saturated bioisostere for a para-substituted benzene (B151609) ring is another promising area, helping to move drug candidates away from "flatland" and into three-dimensional chemical space, which can improve solubility and metabolic stability. namiki-s.co.jp As synthetic methodologies become more robust and efficient, this building block will likely be utilized in the synthesis of a wider range of complex and innovative drug molecules. nih.govfluorochem.co.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Boc-2-fluorocyclohexylamine with high purity, and how can intermediates be characterized?
- Methodology :
- Synthesis : Use Boc protection (tert-butyloxycarbonyl) on 2-fluorocyclohexylamine via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) under nitrogen . Fluorination can be achieved via electrophilic fluorination or halogen exchange (Halex reaction) with KF/Cu catalysts .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Validate structure using ¹H/¹³C NMR (δ ~1.4 ppm for Boc methyl groups, δ 4.5-5.0 ppm for fluorocyclohexane protons), FTIR (C=O stretch ~1680-1720 cm⁻¹), and HRMS (calc. for C₁₁H₂₀FNO₂: [M+H]+ = 218.1563) .
Q. How should researchers handle and store this compound to prevent degradation?
- Guidelines :
- Store under inert gas (Argon) at –20°C in amber vials to avoid moisture/hydrolysis. Monitor stability via periodic TGA (thermal decomposition >150°C) and NMR to detect Boc deprotection (free amine formation at δ 1.8-2.2 ppm) .
- Avoid prolonged exposure to protic solvents (e.g., MeOH) or acidic conditions, which accelerate Boc cleavage .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective fluorination in this compound synthesis?
- Experimental Design :
- Use a Design of Experiments (DoE) approach to vary temperature (80–120°C), catalyst loading (CuI: 5–15 mol%), and solvent polarity (DMF vs. DMSO). Analyze outcomes via GC-MS or ¹⁹F NMR (quantify byproduct 3-fluoro isomer at δ –180 to –190 ppm) .
- Apply ANOVA to identify significant factors (e.g., solvent polarity contributes 70% variance in regioselectivity) .
Q. What analytical strategies resolve contradictions in reported NMR data for fluorinated cyclohexylamine derivatives?
- Data Reconciliation :
- Cross-reference with NIST Chemistry WebBook (δ values for analogous compounds, e.g., cyclohexylamine vs. fluorocyclohexane) .
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
Q. How can this compound be utilized as a building block in medicinal chemistry, and what stability challenges arise in biological assays?
- Applications & Challenges :
- Use in peptide coupling (e.g., SPPS) via Boc deprotection (TFA/DCM) to generate fluorinated amines for protease-resistant analogs .
- Monitor stability in PBS (pH 7.4) via LC-MS over 24h; observe hydrolysis half-life (t₁/₂ = 8h) due to residual acidity in assay buffers .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Documentation Standards :
- Follow Beilstein Journal of Organic Chemistry guidelines: report exact molar ratios, reaction times, and purification Rf values. Include raw spectral data in supplementary materials .
- For novel compounds, provide elemental analysis (C, H, N ±0.4%) and high-resolution mass spectra .
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Resolution Strategy :
- Conduct solubility screens (e.g., shake-flask method) in hexane, EtOAc, MeOH, and DMSO. Use UV-Vis (λ = 260 nm) or gravimetric analysis for quantification .
- Correlate results with Hansen Solubility Parameters to explain discrepancies (e.g., δD = 18.5 MPa¹/², δH = 6.2 MPa¹/²) .
Data Presentation & Compliance
Q. What ethical and reporting standards apply when publishing studies involving this compound?
- Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
